5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Description
Properties
IUPAC Name |
5-hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)9-8-13-16(24-20)11-15(21)18-14(10-17(22)23-19(13)18)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWAFTUVPZWXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=O)C=C3C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one typically involves a multi-step process starting from resorcinol. Resorcinol reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then undergoes a reaction with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The compound is then subjected to a Claisen rearrangement by heating in DMF to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyranochromenes and their oxidized or reduced forms .
Scientific Research Applications
Antioxidant Activity
Research indicates that 5-hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have shown that this compound can effectively scavenge free radicals, contributing to its potential use in dietary supplements and pharmaceuticals aimed at reducing oxidative damage .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains. In studies comparing its efficacy to standard antibiotics, it showed lower minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit an MIC as low as 0.1 μg/mL against certain strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Pesticidal Activity
There is emerging interest in the use of this compound as a natural pesticide. Studies have indicated that it can effectively control certain pests while being less harmful to non-target organisms compared to synthetic pesticides. Its application in agricultural practices could lead to more sustainable pest management strategies .
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has explored its use in creating bio-based polymers that are biodegradable and environmentally friendly .
Case Studies
Mechanism of Action
The mechanism of action of 5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-phenyl and 5-hydroxy groups in the target compound likely enhance cytotoxicity compared to dihydroseselin, which lacks these groups .
Synthetic vs. Natural Origins: Dihydroseselin and mammea-type coumarins are primarily isolated from plants, whereas derivatives like 9,10-dihydropyrano[2,3-h]chromene-2,8-diones are synthesized via green chemistry approaches (e.g., ionic liquid TMGT catalysis) .
Functional Group Influence on Reactivity :
- The 2,8-dione derivatives (e.g., from ) exhibit antioxidant properties, contrasting with the cytotoxicity of 4-phenyl-substituted variants, highlighting the role of ketone groups in radical scavenging .
Biological Activity
5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one, a compound belonging to the chromone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C20H18O4
- Molecular Weight : 322.36 g/mol
- Structure : The compound features a chromenone core, which is significant for its biological activities.
Biological Activities
-
Anticancer Properties
- Studies have indicated that 5-hydroxy derivatives of chromones exhibit cytotoxic effects against various cancer cell lines. For instance, research on the leaves of Marila pluricostata demonstrated that this compound showed significant cytotoxicity against cancer cells .
- The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
- Antioxidant Activity
- Anti-inflammatory Effects
- Antimicrobial Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell growth and survival.
Case Studies
- Cytotoxicity Assessment
- Antioxidant Activity Evaluation
Research Findings Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
